molecular formula C9H14N2O2S B14235310 Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- CAS No. 209848-45-3

Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-

Cat. No.: B14235310
CAS No.: 209848-45-3
M. Wt: 214.29 g/mol
InChI Key: DNFVRCNRBBWZKM-UHFFFAOYSA-N
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Description

Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of pyridazine derivatives typically involves the formation of the pyridazine ring through various synthetic routes. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Mechanism of Action

The mechanism of action of pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet and anti-inflammatory effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all three compounds contain nitrogen atoms in their ring structures, pyridazine has nitrogen atoms at positions 1 and 2, pyrimidine at positions 1 and 3, and pyrazine at positions 1 and 4 . This difference in nitrogen atom positioning can lead to variations in their chemical reactivity and biological activities. Pyridazine derivatives are particularly known for their broad spectrum of pharmacological activities, making them unique compared to their counterparts .

Similar Compounds

Properties

CAS No.

209848-45-3

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-tert-butylsulfinyl-6-methoxypyridazine

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)14(12)8-6-5-7(13-4)10-11-8/h5-6H,1-4H3

InChI Key

DNFVRCNRBBWZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)C1=NN=C(C=C1)OC

Origin of Product

United States

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